molecular formula C23H16N4O2S B4614765 N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4614765
M. Wt: 412.5 g/mol
InChI Key: OCYYMAYPLPCENZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, pyrimidine derivatives, which share structural similarities with the compound , can be synthesized using the Biginelli reaction, a one-pot synthesis involving aldehydes, diketo compounds, and urea or thiourea in an acidic medium (Rathod & Solanki, 2018). These methods often employ catalysts such as ZnCl2 or In (OTf)3 and can be performed under conventional heating or microwave irradiation to yield various substituted heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide is typically characterized using spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. These techniques provide information on the functional groups, molecular framework, and electronic environment within the molecule, which are crucial for understanding its reactivity and biological activity.

Chemical Reactions and Properties

Heterocyclic compounds undergo a variety of chemical reactions, including alkylation, cyclization, and substitution, to form a wide array of derivatives with different chemical properties. For example, the cyclization of 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can yield thiazolo and triazolo pyrimidines, showcasing the compound's versatility in forming complex heterocyclic systems (Haiza et al., 2000).

Physical Properties Analysis

The physical properties of heterocyclic compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for the compound's application in drug formulation and delivery. X-ray crystallography and differential scanning calorimetry (DSC) are among the techniques used to analyze these physical characteristics.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are critical for the biological activity and pharmacokinetics of heterocyclic compounds. Studies on compounds like N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives reveal moderate antifungal activities, highlighting the importance of chemical properties in determining the compound's potential as a pharmaceutical agent (Wu et al., 2012).

Scientific Research Applications

Synthesis and Derivative Formation

N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide and its derivatives are actively studied for their potential in various scientific fields, primarily due to their structural uniqueness and potential biological activity. The synthesis of related compounds often involves key intermediates such as N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, leading to a series of tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, showcasing a broad range of potential chemical modifications and applications (Fadda, Bondock, Khalil, & Tawfik, 2013).

Library of Fused Pyridine-4-Carboxylic Acids

Another approach in the research applications of such compounds includes the generation of a library of fused pyridine-4-carboxylic acids, such as pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, among others. These libraries are created via the Combes-type reaction, followed by hydrolysis of the ester, facilitating the exploration of combinatorial chemistry for discovering new potential drug candidates (Volochnyuk et al., 2010).

Innovative Synthesis Methods

Research efforts also include innovative synthesis methods for creating novel compounds such as pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, starting from compounds like 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide. These methodologies allow for the exploration of new chemical spaces with potential therapeutic applications (Zaki, El-Dean, & Abdulrazzaq, 2015).

Anticancer and Anti-inflammatory Agents

In the realm of biological evaluation, novel pyrazolopyrimidines derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, demonstrating the potential of these compounds in therapeutic applications. Such studies underscore the importance of structural modifications in enhancing biological activity and targeting specific disease mechanisms (Rahmouni et al., 2016).

Antimicrobial Activities

The exploration of the antimicrobial activities of novel compounds also forms a significant part of research applications, with several studies synthesizing and testing various derivatives for their effectiveness against a range of pathogens. This research avenue is crucial for the development of new antibiotics and antifungal agents in response to growing antibiotic resistance (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

properties

IUPAC Name

N-(5-methylpyridin-2-yl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2S/c1-14-9-10-19(24-13-14)26-22(28)16-12-17(18-8-5-11-30-18)25-23-20(16)21(27-29-23)15-6-3-2-4-7-15/h2-13H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYYMAYPLPCENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-2-pyridinyl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

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